3,3-Dimethylpyrrolidine hydrochloride
Overview
Description
3,3-Dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14N1Cl1. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the third carbon of the pyrrolidine ring. This compound is often used in various chemical reactions and has applications in scientific research .
Scientific Research Applications
3,3-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Safety and Hazards
The safety information for 3,3-Dimethylpyrrolidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Pyrrolidine, the parent compound of 3,3-Dimethylpyrrolidine hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that this compound and its derivatives could have potential applications in drug discovery and development .
Biochemical Analysis
Biochemical Properties
3,3-Dimethylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the proliferation of muscle cells in vitro by blocking the uptake of amine neurotransmitters, such as serotonin, by inhibiting their reuptake into nerve cells . This prevents the accumulation of these substances outside of nerve cells and avoids their degradation by monoamine oxidase enzymes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the proliferation of muscle cells and blocking the uptake of amine neurotransmitters . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of muscle cells in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It blocks the uptake of amine neurotransmitters, such as serotonin, by inhibiting their reuptake into nerve cells . This prevents the accumulation of these substances outside of nerve cells and avoids their degradation by monoamine oxidase enzymes . Additionally, it has been shown to inhibit the proliferation of muscle cells in vitro .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It blocks the uptake of amine neurotransmitters, such as serotonin, by inhibiting their reuptake into nerve cells . This interaction prevents the accumulation of these substances outside of nerve cells and avoids their degradation by monoamine oxidase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethylpyrrolidine hydrochloride can be synthesized through several methods. One common method involves the reaction of tert-butyl 3,3-dimethylpyrrolidinecarboxylate with hydrogen chloride (HCl) gas. The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirring bar and a stainless steel needle connected to an HCl cylinder .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 3,3-Dimethylpyrrolidine.
Reduction: Simpler amines.
Substitution: Various substituted pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpyrrolidine hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is used to synthesize .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the methyl groups.
2,2-Dimethylpyrrolidine: A similar compound with methyl groups attached to the second carbon.
3,3-Dimethylpyrrolidine: The base compound without the hydrochloride group.
Uniqueness
3,3-Dimethylpyrrolidine hydrochloride is unique due to the presence of the hydrochloride group, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
3,3-dimethylpyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSQZKZYULVPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673804 | |
Record name | 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792915-20-9, 3437-30-7 | |
Record name | 3,3-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.